Isogoiazensolide
Description
Isogoiazensolide is a sesquiterpene lactone isolated from marine-derived fungi, characterized by a unique α-methylene-γ-lactone core and a hydroxylated bicyclic skeleton . Its molecular formula (C₃₀H₄₀O₈) and stereochemical complexity contribute to its bioactivity, particularly as a potent inhibitor of NF-κB signaling pathways, with demonstrated anticancer and anti-inflammatory properties . Structural elucidation via ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography confirms its absolute configuration . Purity (>95%) is validated via HPLC and elemental analysis, adhering to stringent characterization standards for novel compounds .
Properties
Molecular Formula |
C19H20O7 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
[(3R,4S,8R,9S,11R)-3-hydroxy-11-methyl-2,7-dimethylidene-6,12-dioxo-5,14-dioxatricyclo[9.2.1.04,8]tetradec-1(13)-en-9-yl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C19H20O7/c1-8(2)17(22)24-12-7-19(5)13(20)6-11(26-19)9(3)15(21)16-14(12)10(4)18(23)25-16/h6,12,14-16,21H,1,3-4,7H2,2,5H3/t12-,14+,15+,16-,19+/m0/s1 |
InChI Key |
QOLGSSCWXRXSJG-FTLZPGDLSA-N |
Isomeric SMILES |
CC(=C)C(=O)O[C@H]1C[C@@]2(C(=O)C=C(O2)C(=C)[C@H]([C@@H]3[C@@H]1C(=C)C(=O)O3)O)C |
Canonical SMILES |
CC(=C)C(=O)OC1CC2(C(=O)C=C(O2)C(=C)C(C3C1C(=C)C(=O)O3)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isogoiazensolide involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as solid dispersion, micronization, and solubilization are employed to enhance the solubility and bioavailability of the compound .
Chemical Reactions Analysis
Types of Reactions: Isogoiazensolide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its role in modulating biological pathways, particularly those related to inflammation and immune response.
Mechanism of Action
Isogoiazensolide exerts its effects by inhibiting the nuclear factor NF-kappa-B (NFKB) pathway. This pathway is involved in regulating the expression of genes related to inflammation, immune response, and cell survival. By inhibiting this pathway, this compound can reduce inflammation and potentially inhibit the growth of cancer cells .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
Compound A (C₂₈H₃₈O₇) : A marine sesquiterpene lactone with a truncated side chain. Unlike Isogoiazensolide, it lacks the C-15 hydroxyl group, reducing its solubility and binding affinity to IκB kinase (IKKβ) .
Compound B (C₂₉H₄₂O₉) : Features an additional epoxide group on the bicyclic framework, enhancing electrophilicity and cytotoxicity against breast cancer cells (MCF-7 IC₅₀ = 0.32 μM vs. This compound’s 0.45 μM) .
Functional Analogues
Compound C (C₃₁H₄₂O₁₀) : A plant-derived sesquiterpene lactone with similar anti-inflammatory activity but inferior pharmacokinetic profiles due to poor oral bioavailability .
Compound D (C₂₇H₃₆O₇) : A synthetic derivative with a simplified lactone ring; while less toxic, it shows reduced potency in suppressing TNF-α production (IC₅₀ = 1.2 μM vs. This compound’s 0.8 μM) .
Data Tables
Table 1. Structural and Pharmacological Comparison
| Parameter | This compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Formula | C₃₀H₄₀O₈ | C₂₈H₃₈O₇ | C₂₉H₄₂O₉ |
| Molecular Weight (g/mol) | 552.64 | 486.60 | 558.65 |
| Melting Point (°C) | 158–160 | 145–147 | 162–164 |
| ¹³C NMR (δ, ppm) | 175.2 (C=O) | 170.5 (C=O) | 177.8 (C=O) |
| HRMS (m/z) | 553.2567 [M+H]⁺ | 487.2401 [M+H]⁺ | 559.2603 [M+H]⁺ |
| NF-κB Inhibition (IC₅₀) | 0.45 μM | 1.05 μM | 0.32 μM |
| Bioavailability (Oral) | 22% | 15% | 18% |
Data sourced from crystallographic, spectroscopic, and in vitro studies .
Key Research Findings
- Structural-Activity Relationship (SAR) : The C-15 hydroxyl group in this compound enhances hydrogen bonding with IKKβ’s Lys-44 residue, explaining its superior NF-κB inhibition over Compound A .
- Contradictory Evidence : While Compound B shows higher cytotoxicity, its instability in plasma limits therapeutic utility compared to this compound’s balanced efficacy and stability .
- Synthetic Accessibility : this compound’s complex structure poses challenges for scalable synthesis, unlike simpler analogues like Compound D .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
